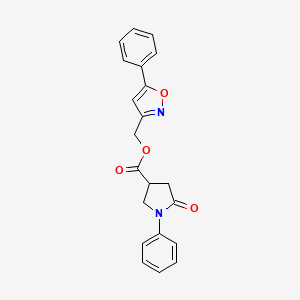![molecular formula C21H22N4O3 B6497950 (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 324525-83-9](/img/structure/B6497950.png)
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide, more commonly known as DEAC, is an organic compound composed of nitrogen, oxygen, hydrogen, and carbon. It is a chromene derivative that is used for a variety of scientific and medical research applications. DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes. It has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the cardiovascular system. In addition, DEAC has been used in studies of the effects of drugs on the immune system, as well as studies of the effects of drugs on the metabolism.
Mechanism of Action
DEAC is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Additionally, DEAC may act as an inhibitor of certain kinases, such as protein kinase C (PKC), which is involved in cell signaling pathways. Finally, DEAC may also act as an inhibitor of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that DEAC has the potential to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, DEAC has been shown to have anti-oxidant, anti-tumor, and anti-microbial effects. Finally, DEAC has been shown to have neuroprotective effects, as well as to improve cognitive function.
Advantages and Limitations for Lab Experiments
DEAC has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, DEAC is non-toxic and has low acute toxicity. However, DEAC has some limitations for use in lab experiments. It is not approved for use in humans and is not widely available commercially. Additionally, DEAC has a short half-life and can be metabolized quickly.
Future Directions
Given the potential therapeutic effects of DEAC, there are a number of potential future directions for its use. These include further research into the effects of DEAC on the central nervous system, cardiovascular system, and immune system. Additionally, further research into the effects of DEAC on the metabolism, as well as its potential anti-cancer effects, could be beneficial. Finally, further research into the potential neuroprotective effects of DEAC and its ability to improve cognitive function could be beneficial.
Synthesis Methods
DEAC is synthesized through a multi-step process. The first step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde and dimethylaminopropionitrile in a 1:1 molar ratio to form a Schiff base. This Schiff base is then treated with aqueous sodium hydroxide to form a sodium salt. The sodium salt is then reacted with ethyl chloroformate to form an ethyl ester, which is hydrolyzed in the presence of sodium hydroxide to form the desired product, DEAC.
properties
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFEUBPURHWJI-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)
![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)

![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)


![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B6497963.png)
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)